2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate
Descripción
2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate is an aromatic ester derivative featuring a 1,3,4-oxadiazole heterocyclic ring fused to a phenyl group, which is further esterified with a benzoate moiety. Its molecular formula is C₁₅H₁₀N₂O₃, with a molecular weight of 266.26 g/mol . The compound exhibits a purity of >90%, as confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) analyses . The structural uniqueness of this compound lies in the integration of the oxadiazole ring—a five-membered heterocycle known for its electron-deficient properties—with the ester functional group. This combination is hypothesized to influence its physicochemical behavior, including solubility, thermal stability, and reactivity, which are critical for applications in medicinal chemistry or materials science.
Structure
3D Structure
Propiedades
IUPAC Name |
[2-(1,3,4-oxadiazol-2-yl)phenyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-15(11-6-2-1-3-7-11)20-13-9-5-4-8-12(13)14-17-16-10-19-14/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKTYYDBRSFYJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C3=NN=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . One common method includes the oxidative cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes through dehydrative cyclization of 1,2-diacylhydrazines . Various oxidizing agents such as lead tetraacetate, lead dioxide, potassium permanganate, chloramine-T, and ferric chloride can be used in these reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent under microwave-accelerated solvent-free conditions . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or lead tetraacetate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, lead tetraacetate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and dehydrating agents (e.g., sulfuric acid, chloramine-T) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate exhibits significant antitumor , antibacterial , antifungal , and anti-inflammatory properties. Its mechanism of action primarily involves the inhibition of the Epidermal Growth Factor Receptor (EGFR), which is crucial in cell signaling pathways related to cancer proliferation.
Case Study: Anticancer Activity
In vitro studies have demonstrated that this compound effectively inhibits the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The following table summarizes the IC50 values compared to established chemotherapeutics:
| Cell Line | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |
|---|---|---|---|
| MCF-7 | 24.74 | 5-Fluorouracil | 100 |
| HCT-116 | 4.38 | Tamoxifen | 5.12 |
Antimicrobial Properties
The compound has been evaluated for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. It has shown promising results with minimum inhibitory concentration (MIC) values indicating its potential as an antimicrobial agent.
Case Study: Antimicrobial Activity
Research indicates that this compound demonstrates significant activity against Candida albicans and various bacterial strains.
Materials Science
In materials science, this compound is being explored for its use in developing new materials with unique properties such as high thermal stability and conductivity. Its chemical structure allows for modifications that can enhance material performance in various applications.
Similar Compounds
- 1,2,4-Oxadiazole Derivatives : Share similar biological activities such as anticancer and antibacterial properties.
- 1,3,4-Thiadiazole Derivatives : Known for their antimicrobial and anticancer activities but differ structurally from oxadiazoles.
Uniqueness
The unique combination of the oxadiazole ring with a phenyl benzenecarboxylate moiety imparts distinct chemical and biological properties to this compound, making it valuable for scientific research.
Mecanismo De Acción
The mechanism of action of 2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as thymidylate synthase, histone deacetylase, topoisomerase II, and telomerase, leading to the inhibition of cancer cell proliferation . Additionally, it can induce apoptosis by targeting proteins like AKT serine/threonine kinase 1, SRC proto-oncogene, and epidermal growth factor receptor .
Comparación Con Compuestos Similares
Table 1: Key Structural Features of Analogous Compounds
Notes:
- Triazole analogs : The 1,2,4-triazole ring introduces additional nitrogen atoms, which may enhance hydrogen-bonding interactions compared to oxadiazole derivatives but reduce thermal stability .
Physicochemical and Reactivity Trends
Solubility : The oxadiazole ring in 2-(1,3,4-oxadiazol-2-yl)phenyl benzenecarboxylate likely reduces solubility in polar solvents compared to phenyl benzoate but improves it relative to bulkier triazole derivatives.
Thermal Stability: Oxadiazoles are known for high thermal stability due to aromaticity and resonance stabilization. This compound may outperform thiazole or triazole analogs in high-temperature applications .
Reactivity : The electron-deficient oxadiazole ring could enhance electrophilic substitution reactivity at the phenyl group, whereas ester hydrolysis rates may depend on steric shielding from the oxadiazole moiety.
Actividad Biológica
2-(1,3,4-Oxadiazol-2-yl)phenyl benzenecarboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features an oxadiazole ring fused with a phenyl benzenecarboxylate moiety, which contributes to its unique chemical properties and potential therapeutic applications. The primary targets of this compound include the Epidermal Growth Factor Receptor (EGFR) and the oxidoreductase 1XDQ protein, which are critical in various cellular processes, including cell cycle regulation and tumor proliferation.
Target Interactions
The biological activity of this compound primarily involves:
- Inhibition of EGFR : This receptor plays a pivotal role in cell signaling pathways that regulate cell growth and division. Inhibition of EGFR is a promising strategy for anticancer therapies.
- Interaction with Oxidoreductase 1XDQ : This protein is involved in redox reactions within the cell, influencing various metabolic pathways.
Biochemical Pathways
The compound's action affects several biochemical pathways:
- Cell Cycle Regulation : By inhibiting EGFR, the compound can disrupt normal cell cycle progression, leading to apoptosis in cancer cells.
- Antimicrobial Activity : The compound also exhibits antibacterial and antifungal properties, making it relevant in treating infections .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer activity. For instance:
- In vitro studies showed that this compound effectively inhibited the growth of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil and Tamoxifen .
| Cell Line | IC50 (µM) | Comparison Drug | Comparison IC50 (µM) |
|---|---|---|---|
| MCF-7 | 24.74 | 5-Fluorouracil | 100 |
| HCT-116 | 4.38 | Tamoxifen | 5.12 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties:
- It demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans, with MIC values that indicate potential as an antimicrobial agent .
Case Studies
Several studies have explored the biological activities of oxadiazole derivatives similar to this compound:
- Anticonvulsant Activity : A study synthesized derivatives of oxadiazole compounds that displayed anticonvulsant properties in pentylenetetrazole-induced seizure models. The introduction of specific substituents enhanced their efficacy .
- Antiviral Activity : Research indicated that certain oxadiazole derivatives exhibited antiviral activity against HIV and other viruses, highlighting their potential in virology .
Q & A
Q. What are the common synthetic routes for preparing 2-(1,3,4-oxadiazol-2-yl)phenyl benzenecarboxylate derivatives?
- Methodological Answer : A typical synthesis involves cyclization of substituted hydrazides with benzoic acid derivatives. For example, hydrazine hydrate reacts with substituted benzoic acids under reflux in ethanol, followed by cyclization with phosphoryl chloride (POCl₃) to form the 1,3,4-oxadiazole ring. Substituents on the phenyl ring (e.g., electron-withdrawing groups like trifluoromethyl) are introduced via electrophilic substitution or pre-functionalized precursors .
Q. How can spectroscopic techniques (NMR, mass spectrometry) characterize the compound’s structure and purity?
- Methodological Answer :
- 1H NMR : Peaks between δ 7.2–8.5 ppm confirm aromatic protons, while signals near δ 8.9 ppm indicate oxadiazole protons.
- 13C NMR : The carbonyl carbon (C=O) of the benzoate group appears at ~165–170 ppm, and oxadiazole carbons resonate at ~160–165 ppm.
- Mass Spectrometry : Characteristic fragmentation patterns (e.g., loss of CO₂ from the benzoate moiety or cleavage of the oxadiazole ring) are observed. For example, a base peak at m/z 268 corresponds to the molecular ion [C₁₅H₁₂N₂O₃]⁺ .
Q. What solvent systems and chromatographic methods optimize purification?
- Methodological Answer : Reverse-phase HPLC using a C18 column with a gradient of acetonitrile/water (70:30 to 90:10) effectively separates impurities. For polar derivatives, silica gel column chromatography with ethyl acetate/hexane (3:7) is recommended. Solubility in DMSO or DMF facilitates crystallization .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data arising from substituent positioning?
- Methodological Answer : Discrepancies in bioactivity (e.g., anticancer efficacy) due to substituent placement (ortho vs. para) can be addressed via structure-activity relationship (SAR) studies . For instance:
-
Electron-withdrawing groups (e.g., CF₃) at the para position enhance anticancer activity (IC₅₀ = 15.14 μM), while electron-donating groups (e.g., OCH₃) reduce potency.
-
Statistical tools (e.g., multiple regression analysis) and molecular docking (using AutoDock Vina) validate interactions with target proteins like tubulin or kinases .
Substituent (Position) Anticancer Activity (IC₅₀, μM) Antioxidant Activity (IC₅₀, μM) CF₃ (para) 15.14 68.89 OCH₃ (ortho) 42.30 >100
Q. How do crystallographic refinement tools (e.g., SHELXL) improve structural accuracy?
- Methodological Answer : SHELXL refines crystal structures by:
Q. What strategies mitigate challenges in experimental phasing for X-ray diffraction studies?
- Methodological Answer : For low-symmetry crystals (e.g., monoclinic systems), employ:
Q. How do computational models predict metabolic stability and toxicity?
- Methodological Answer : Use ADMET prediction tools (e.g., SwissADME):
- Metabolic stability : Cytochrome P450 interactions (e.g., CYP3A4 inhibition) are modeled via molecular dynamics simulations.
- Toxicity : Ames test predictions assess mutagenicity based on oxadiazole ring reactivity .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
